4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group and a bromine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring system . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
2-Amino-3-(4-bromophenyl)propanoic acid: A phenylalanine derivative with a similar amino and bromine substitution pattern.
Uniqueness
4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
88899-26-7 |
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Molecular Formula |
C11H9BrN2O2 |
Molecular Weight |
281.10 g/mol |
IUPAC Name |
4-(2-amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-3-1-2-7(10(8)13)6-4-9(11(15)16)14-5-6/h1-5,14H,13H2,(H,15,16) |
InChI Key |
ZFBPVDVEOVIINM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)C2=CNC(=C2)C(=O)O |
Origin of Product |
United States |
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